4-Hydroxy-6-methoxy-2-(methylthio)quinoline-3-carbonitrile 4-Hydroxy-6-methoxy-2-(methylthio)quinoline-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 131170-51-9
VCID: VC8066993
InChI: InChI=1S/C12H10N2O2S/c1-16-7-3-4-10-8(5-7)11(15)9(6-13)12(14-10)17-2/h3-5H,1-2H3,(H,14,15)
SMILES: COC1=CC2=C(C=C1)NC(=C(C2=O)C#N)SC
Molecular Formula: C12H10N2O2S
Molecular Weight: 246.29 g/mol

4-Hydroxy-6-methoxy-2-(methylthio)quinoline-3-carbonitrile

CAS No.: 131170-51-9

Cat. No.: VC8066993

Molecular Formula: C12H10N2O2S

Molecular Weight: 246.29 g/mol

* For research use only. Not for human or veterinary use.

4-Hydroxy-6-methoxy-2-(methylthio)quinoline-3-carbonitrile - 131170-51-9

Specification

CAS No. 131170-51-9
Molecular Formula C12H10N2O2S
Molecular Weight 246.29 g/mol
IUPAC Name 6-methoxy-2-methylsulfanyl-4-oxo-1H-quinoline-3-carbonitrile
Standard InChI InChI=1S/C12H10N2O2S/c1-16-7-3-4-10-8(5-7)11(15)9(6-13)12(14-10)17-2/h3-5H,1-2H3,(H,14,15)
Standard InChI Key WZFCHGACJOCOMS-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)NC(=C(C2=O)C#N)SC
Canonical SMILES COC1=CC2=C(C=C1)NC(=C(C2=O)C#N)SC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s quinoline backbone consists of a bicyclic structure fused from a benzene ring and a pyridine ring. Functional group substitutions at positions 2, 3, 4, and 6 introduce steric and electronic modifications that influence reactivity and intermolecular interactions. The methylthio (-SMe) group at position 2 contributes to lipophilicity, while the hydroxy (-OH) and methoxy (-OMe) groups at positions 4 and 6 enhance hydrogen-bonding potential. The carbonitrile (-CN) group at position 3 serves as an electron-withdrawing moiety, stabilizing the quinoline core and enabling participation in nucleophilic addition reactions .

Table 1: Key Molecular Properties

PropertyValue
CAS Number131170-51-9
Molecular FormulaC12H10N2O2S\text{C}_{12}\text{H}_{10}\text{N}_2\text{O}_2\text{S}
Molecular Weight246.29 g/mol
Functional GroupsHydroxy, Methoxy, Methylthio, Carbonitrile

Synthesis and Preparation

General Synthetic Strategies

The synthesis of 4-Hydroxy-6-methoxy-2-(methylthio)quinoline-3-carbonitrile involves multi-step reactions, often beginning with the formation of the quinoline core via the Skraup or Doebner-Miller reactions. Subsequent functionalization introduces substituents through electrophilic substitution, nucleophilic displacement, or metal-catalyzed coupling .

A representative pathway, adapted from patent US20030212276A1, involves:

  • Condensation: Reacting 3-fluoro-4-methoxyaniline with ethyl (ethoxymethylene)cyanoacetate in toluene at 100–110°C to form an intermediate ethyl 7-fluoro-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylate .

  • Chlorination: Treating the intermediate with phosphorus oxychloride (POCl3_3) to replace the hydroxyl group with chlorine.

  • Thioether Formation: Displacing chlorine with methylthio using sodium thiomethoxide (NaSMe) in a polar aprotic solvent.

  • Hydrolysis: Converting the ester to a hydroxy group under acidic or basic conditions .

Table 2: Example Synthesis Conditions from Patent US20030212276A1

StepReagents/ConditionsProduct
1Toluene, 100–110°C, 4.5 hoursEthyl 7-fluoro-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylate
2POCl3_3, 105°C, 45 minutes4-Chloro-6-methoxy-7-fluoro-3-quinolinecarbonitrile
3NaSMe, DMF, 60°C, 2 hours4-Chloro-6-methoxy-2-(methylthio)-7-fluoro-3-quinolinecarbonitrile
4HCl (6M), reflux, 3 hours4-Hydroxy-6-methoxy-2-(methylthio)-7-fluoro-3-quinolinecarbonitrile

Purification and Characterization

Post-synthetic purification typically employs flash column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol . High-performance liquid chromatography (HPLC) and mass spectrometry (MS) confirm purity and molecular weight, respectively. Melting points for analogous compounds range from 165–300°C, depending on substituents .

Research Gaps and Future Directions

Despite its synthetic accessibility, 4-Hydroxy-6-methoxy-2-(methylthio)quinoline-3-carbonitrile remains understudied. Critical research priorities include:

  • Biological Screening: Evaluate antimicrobial, anticancer, and antiparasitic activity in vitro.

  • Structure-Activity Relationships (SAR): Compare bioactivity with analogs like 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile .

  • Pharmacokinetic Studies: Assess absorption, distribution, metabolism, and excretion (ADME) properties.

  • Nanoparticle Formulations: Enhance solubility and bioavailability via encapsulation in lipid or polymeric carriers.

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